1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine
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Overview
Description
1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the imidazole and sulfonyl-substituted piperidine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used to study the interactions of sulfonyl and imidazole groups with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that interact with the sulfonyl or imidazole groups.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, neurotransmission, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,5-dichlorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine
- 1-((2,5-dimethylphenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine
Uniqueness
1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine is unique due to the presence of fluorine atoms, which can significantly alter the compound’s chemical properties, such as its reactivity, stability, and interaction with biological targets. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S/c22-18-6-7-19(23)20(14-18)29(27,28)26-11-8-16(9-12-26)15-25-13-10-24-21(25)17-4-2-1-3-5-17/h1-7,10,13-14,16H,8-9,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENNNFKORNJZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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